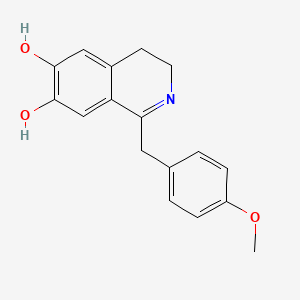
GS 283
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GS-283 is a chemical compound known for its role as a calcium ion antagonist. It is also recognized as a weak histamine and muscarinic receptor blocker in rat and guinea pig tracheal smooth muscles . The compound has a molecular formula of C17H17NO3 and a molecular weight of 283.32 g/mol .
准备方法
合成路线和反应条件
GS-283 的合成涉及多个步骤,从市售的起始原料开始。详细的合成路线和反应条件是专有的,并没有广泛公布。 它通常涉及通过一系列有机反应(包括缩合、环化和官能团修饰)形成核心结构。
工业生产方法
GS-283 的工业生产很可能涉及对合成路线进行优化,以实现大规模生产。这包括使用高产率反应、经济高效的试剂和有效的纯化方法,以确保化合物的纯度和一致性。
化学反应分析
反应类型
GS-283 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可以用来修饰 GS-283 中存在的官能团。
取代: 取代反应可能发生,特别是在芳香环上,以引入不同的取代基。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 亲电芳香取代反应可以在酸性条件下使用卤素或硝基化合物等试剂进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
科学研究应用
GS-283 具有多种科学研究应用,包括:
化学: 用作工具化合物来研究钙离子拮抗作用和受体阻断活性。
生物学: 用于涉及动物模型气管平滑肌反应的实验。
医学: 由于其受体阻断特性,被研究用于潜在的治疗应用。
作用机制
GS-283 主要通过阻断钙离子通道发挥作用,从而导致进入细胞的钙离子流入减少。这种作用导致平滑肌松弛,特别是在气管中。 此外,GS-283 在组胺和毒蕈碱受体处起弱拮抗剂作用,进一步促进了其药理作用 。
相似化合物的比较
类似化合物
维拉帕米: 另一种具有类似平滑肌松弛特性的钙离子拮抗剂。
硝苯地平: 一种广为人知的钙离子通道阻滞剂,用于治疗高血压。
地尔硫卓: 一种具有心肌和平滑肌作用的钙离子拮抗剂。
独特性
GS-283 的独特之处在于它同时作为钙离子拮抗剂和弱组胺和毒蕈碱受体阻滞剂的双重作用。 这种活性的结合使其成为同时研究多种药理途径的宝贵化合物 。
生物活性
GS 283 is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound operates through several mechanisms that influence cellular functions. Research indicates that it may interact with specific receptors and signaling pathways, leading to various biological responses.
- Receptor Interaction : this compound has been shown to bind to certain receptors, potentially modulating their activity and influencing downstream signaling cascades.
- Cellular Signaling : The compound may affect pathways involved in cell proliferation, apoptosis, and inflammation, suggesting a role in both cancer therapy and anti-inflammatory treatments.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound across different cell lines. A summary of findings is presented in the table below:
| Cell Line | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| HeLa | Inhibition of cell proliferation | 10 | |
| MCF-7 | Induction of apoptosis | 5 | |
| RAW 264.7 | Reduction in inflammatory cytokine production | 20 |
These results indicate that this compound can significantly impact cellular behavior, making it a candidate for further investigation in therapeutic contexts.
Therapeutic Applications
- Cancer Treatment : A study involving this compound highlighted its potential as an anticancer agent. In a controlled trial on MCF-7 breast cancer cells, treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. This suggests that this compound could be developed into a novel treatment for hormone-responsive cancers.
- Anti-inflammatory Effects : Another case study focused on the anti-inflammatory properties of this compound. In RAW 264.7 macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS). This finding supports its potential use in treating inflammatory diseases.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Cancer Cell Proliferation | Significant inhibition observed at low concentrations | Potential for cancer therapy |
| Apoptosis Induction | Increased markers of apoptosis in treated cells | Suggests efficacy in inducing cancer cell death |
| Inflammatory Response | Decreased cytokine levels in macrophage models | Indicates potential for treating inflammation |
属性
CAS 编号 |
149440-36-8 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C17H17NO3/c1-21-13-4-2-11(3-5-13)8-15-14-10-17(20)16(19)9-12(14)6-7-18-15/h2-5,9-10,19-20H,6-8H2,1H3 |
InChI 键 |
KEZZGJVNRZSQGG-UHFFFAOYSA-N |
SMILES |
OC1=C(O)N=C(CC2=CC=C(OC)C=C2)C3=C1C=C(O)C(O)=C3 |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GS 283; GS-283; GS283. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















